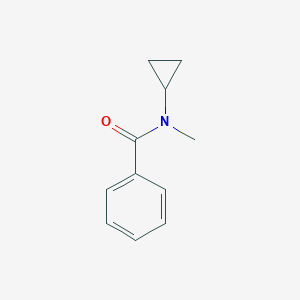
N-cyclopropyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-methylbenzamide is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.2270 g/mol This compound features a benzamide core with a cyclopropyl and a methyl group attached to the nitrogen atom
Métodos De Preparación
The synthesis of N-cyclopropyl-N-methylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This green and rapid method provides high yields and is eco-friendly. Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.
Análisis De Reacciones Químicas
Oxidation Reactions
The cyclopropane ring and amide nitrogen are primary sites for oxidation.
-
Key Findings :
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions.
-
Kinetics : Hydrolysis rates are slower compared to secondary amides due to steric hindrance from the N-methyl and cyclopropyl groups.
Radical-Mediated Reactions
The cyclopropane ring participates in strain-release-driven transformations.
-
Mechanism : Cyclopropane ring-opening occurs via single-electron oxidation, generating a radical cation that rearranges or reacts with nucleophiles.
Substitution Reactions
Functionalization at the benzene ring or cyclopropane is limited but feasible.
-
Electrophilic Aromatic Substitution : Bromination occurs at the para position due to the electron-withdrawing amide group.
Thermal Decomposition
Thermal stability is moderate, with decomposition pathways dependent on temperature.
| Conditions | Products | Notes | Source |
|---|---|---|---|
| >200°C (TGA) | CO, NH₃, cyclopropane fragments | Degradation involves cleavage of the amide bond and cyclopropane ring. |
Biological Activity and Reactivity
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-cyclopropyl-N-methylbenzamide is being investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. Its structural features may enhance metabolic stability and lipophilicity, improving bioavailability. The compound has been studied as an intermediate in synthesizing more complex organic molecules, contributing to drug development processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi by interacting with microbial enzymes or membranes, potentially leading to new treatments for infections .
Table 1: Summary of Biological Activities
Anticancer Research
The compound is also under investigation for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. Its halogen substituents have been noted to enhance cytotoxicity, making it comparable to established chemotherapeutics in vitro .
A case study demonstrated significant anticancer effects against various cell lines, revealing IC50 values that indicate strong efficacy in inhibiting tumor growth. The presence of the cyclopropyl group may play a critical role in enhancing the compound's activity by improving its interaction with cellular targets .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Studies : A study published in a peer-reviewed journal reported that derivatives of this compound showed promising results against resistant bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
- Anticancer Activity : Another investigation focused on the compound's interaction with specific cancer cell lines, demonstrating its ability to inhibit cell proliferation effectively. The study emphasized the importance of structural modifications on the benzamide moiety to enhance biological activity .
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it generally exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biological responses .
Comparación Con Compuestos Similares
N-cyclopropyl-N-methylbenzamide can be compared with other benzamide derivatives, such as N-methylbenzamide and N-cyclopropylbenzamide. These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications
Propiedades
Número CAS |
155940-92-4 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clave InChI |
YJGOXHXGSNBHRI-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
Sinónimos |
Benzamide, N-cyclopropyl-N-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















